2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
CAS No.: 1257641-06-7
Cat. No.: VC0171225
Molecular Formula: C11H11BFNO4
Molecular Weight: 251.02
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1257641-06-7 |
|---|---|
| Molecular Formula | C11H11BFNO4 |
| Molecular Weight | 251.02 |
| IUPAC Name | 2-(4-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
| Standard InChI | InChI=1S/C11H11BFNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 |
| Standard InChI Key | VRWBUFHGNOFGKX-UHFFFAOYSA-N |
| SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)F |
Introduction
Structural Characteristics and Identification
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione represents a specialized organoboron compound with distinctive structural features. The molecule contains a boron atom coordinated to a 4-fluorophenyl group and incorporated into a heterocyclic dioxazaborocane ring system. This structure gives the compound its unique chemical properties and reactivity patterns that differentiate it from other boron-containing molecules. The dioxazaborocane core provides remarkable stability to the compound, making it valuable for various synthetic applications.
The molecule incorporates a N-methyliminodiacetic acid (MIDA) ligand that forms a stable complex with the boronic acid, resulting in a tetrahedral boron center. This tetrahedral geometry at the boron atom is critical for the compound's stability and distinguishes MIDA boronates from many other organoboron compounds. The 4-fluorophenyl substituent introduces electronic effects that can influence reactivity patterns and potential applications in medicinal chemistry or materials science.
Physical and Chemical Properties
The compound exists as a solid at room temperature and possesses specific physical and chemical characteristics that define its behavior under various conditions. Its molecular weight is calculated at 251.02 g/mol, providing an important parameter for analytical identification and quantitative applications. The presence of the fluorine atom in the para position of the phenyl ring contributes to its specific spectroscopic properties and potentially influences its biological activity profile.
The table below summarizes the key identifying information and physical properties of 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione:
| Parameter | Value |
|---|---|
| CAS Number | 1257641-06-7 |
| Molecular Formula | C11H11BFNO4 |
| Molecular Weight | 251.02 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
| Standard InChI | InChI=1S/C11H11BFNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 |
| Standard InChIKey | VRWBUFHGNOFGKX-UHFFFAOYSA-N |
| SMILES Notation | B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)F |
| PubChem Compound ID | 50896237 |
Synthesis Methodologies
Conventional Synthesis Routes
The synthesis of 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 4-fluorophenylboronic acid with N-methyliminodiacetic acid (MIDA) under dehydrating conditions. This approach represents the standard methodology for preparing MIDA boronates, a class of compounds to which our target molecule belongs. The reaction usually proceeds under mild heating conditions with the removal of water to drive the equilibrium toward product formation.
Recent advancements in synthetic methodologies have introduced more efficient approaches to MIDA boronate synthesis. A 2022 study demonstrated that conventional sealed heating reactors can serve as effective alternatives to microwave reactors for synthesizing MIDA boronates, offering a more accessible and potentially cost-effective method for producing these compounds. This development is particularly relevant for laboratories without access to specialized microwave equipment, potentially democratizing the synthesis of these valuable chemical building blocks.
Purification and Characterization
After synthesis, 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically requires purification using standard organic chemistry techniques such as recrystallization or column chromatography. Characterization commonly employs multiple analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 11B NMR), mass spectrometry, and infrared spectroscopy.
The compound can be identified by its characteristic NMR signals, particularly the distinctive patterns in the aromatic region reflecting the 4-fluorophenyl group's influence. The 19F NMR typically shows a characteristic signal that confirms the presence of the fluorine atom, while 11B NMR provides essential information about the boron environment within the molecule.
Structure-Related Compounds
Analogous MIDA Boronates
The 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione belongs to a broader family of MIDA boronates that share the core dioxazaborocane structure but vary in the substituent attached to the boron atom. A particularly relevant analog is 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione, which contains a methyl group instead of a fluorine atom at the para position of the phenyl ring. This compound (also known as 4-Tolylboronic acid MIDA ester) has been thoroughly characterized, with a molecular weight of 247.06 g/mol and CAS number 943552-01-0.
Other structurally related compounds documented in the literature include MIDA boronates with various substituted phenyl groups, such as those containing sulfonamide, methoxy, chloro, or trifluoromethyl substituents. For example, 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzenesulfonamide represents another member of this family with potential medicinal chemistry applications due to the presence of the sulfonamide group.
Structural Diversity in the MIDA Boronate Family
The MIDA boronate framework accommodates a wide range of substituents beyond simple aromatic groups. Examples from the scientific literature demonstrate the structural diversity possible within this compound class, including:
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2-(3-Fluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, featuring mixed fluoro and methoxy substituents on the phenyl ring
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Methyl 4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoate, containing an ester functionality
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6-Methyl-2-(2-(trifluoromethyl)phenyl)-1,3,6,2-dioxazaborocane-4,8-dione, with an ortho-trifluoromethyl group
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6-Methyl-2-(perfluorophenyl)-1,3,6,2-dioxazaborocane-4,8-dione, containing a fully fluorinated aromatic ring
This structural diversity underscores the versatility of the MIDA boronate scaffold and its adaptability to various synthetic requirements. The systematic modification of substituents allows researchers to fine-tune the properties of these compounds for specific applications in organic synthesis or materials science.
Applications in Organic Synthesis
Cross-Coupling Reactions
One of the most significant applications of 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione and related MIDA boronates lies in cross-coupling reactions, particularly Suzuki-Miyaura couplings. The MIDA boronate functionality serves as a protected form of the boronic acid, which can be selectively revealed under controlled conditions. This controlled release mechanism is particularly valuable in sequential cross-coupling reactions, where premature activation of all boronic acid moieties would lead to undesired side reactions.
The compound's stability to various reaction conditions, including those involving strong bases, oxidants, or reducing agents, makes it a versatile building block in complex organic synthesis. The fluorine substituent can impart specific properties to the final products, such as enhanced metabolic stability in pharmaceutical compounds or altered electronic properties in materials science applications.
Role in Sequential Transformations
Research has demonstrated that MIDA boronates like 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can participate in sequential transformation processes where multiple reaction steps occur without isolating intermediates. For example, recent work has explored the use of MIDA-protected alkynylboronates in [2+2+2] cyclization reactions to form isoindoline derivatives.
These sequential transformations exemplify the power of MIDA boronates as stable precursors that can be selectively activated at specific stages of a synthetic sequence. The controlled release of the active boronic acid species allows for precise manipulation of reaction pathways in complex molecular architectures.
Analytical Methods for Characterization
Spectroscopic Analysis
The characterization of 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically employs multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information, with characteristic patterns in 1H NMR for the methyl group (typically around 2.5 ppm) and the methylene protons of the MIDA framework (generally appearing as two doublets around 4.1-4.4 ppm due to their diastereotopic nature).
The 13C NMR spectrum typically shows characteristic carbonyl signals around 169-170 ppm, while the aromatic region displays patterns influenced by the 4-fluorophenyl substituent. The 19F NMR provides a distinctive signal confirming the presence of the fluorine atom, while 11B NMR typically shows a signal around 10-12 ppm, characteristic of four-coordinate boron species.
Mass Spectrometric Analysis
Mass spectrometry serves as another valuable tool for confirming the identity of 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. High-resolution mass spectrometry (HRMS) can provide the exact mass of the compound, allowing for confirmation of its molecular formula. Typical ionization methods include electrospray ionization (ESI) or chemical ionization (CI), often observing the [M+H]+ or [M+NH4]+ adducts.
The fragmentation pattern in mass spectrometry can provide additional structural information, with characteristic fragments corresponding to the loss of the MIDA moiety or fragments derived from the 4-fluorophenyl group.
Recent Research Developments
Alternative Synthesis Methods
Recent research has focused on developing more efficient and accessible synthesis methods for MIDA boronates. A notable advancement reported in 2022 demonstrated that conventional heating methods could effectively replace specialized microwave reactors for synthesizing these compounds. This development represents a significant step toward making MIDA boronates more accessible to a broader range of laboratories and potentially enabling large-scale production.
The study reported high yields for various MIDA boronates, including those with fluorinated aromatic substituents similar to our target compound. This work highlights the continuing evolution of synthetic methodologies for these valuable chemical building blocks and suggests potential avenues for further optimization of the synthesis of 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione.
Expanding Reaction Scope
Ongoing research continues to expand the range of reactions in which MIDA boronates can participate. Recent work has explored their use in cyclization reactions, particularly in the context of forming complex heterocyclic systems. For instance, MIDA-protected alkynylboronates have been employed in [2+2+2] cyclization reactions to form isoindoline derivatives, demonstrating the versatility of these compounds as building blocks for heterocycle synthesis.
These developments suggest potential new applications for 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione in the synthesis of complex molecular architectures, particularly those incorporating fluorinated aromatic moieties.
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